Lantanilic Acid: A Comprehensive Physicochemical Profile for Researchers
Lantanilic Acid: A Comprehensive Physicochemical Profile for Researchers
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Abstract
Lantanilic acid, a pentacyclic triterpenoid isolated from the plant species Lantana camara, has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of Lantanilic acid, aimed at researchers, scientists, and professionals in drug development. This document collates available data on its chemical identity, solubility, and partition coefficient, and outlines detailed experimental protocols for its isolation and characterization. While specific experimental data for some properties remain to be published, this guide serves as a foundational resource for future research and development involving this natural compound.
Introduction
Lantanilic acid is a naturally occurring pentacyclic triterpenoid found in various parts of the Lantana camara plant, a species with a history of use in traditional medicine.[1] As a member of the triterpenoid class of compounds, Lantanilic acid possesses a complex chemical architecture that contributes to its bioactive potential.[1] Preliminary studies have indicated that Lantanilic acid exhibits a range of biological effects, including antimicrobial, antifungal, and cytotoxic activities, making it a molecule of interest for further pharmacological investigation.[1] A thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent.
Chemical and Physical Properties
The fundamental chemical and physical properties of Lantanilic acid are summarized in the tables below. These data are crucial for understanding the molecule's behavior in various experimental and physiological settings.
Table 1: Chemical Identification of Lantanilic Acid
| Identifier | Value | Source |
| IUPAC Name | (1S,2S,6S,10R,11S,14S,15R,18R,20S)-20-hydroxy-8,8,14,15,19,19-hexamethyl-10-(3-methylbut-2-enoyloxy)-21-oxahexacyclo[18.2.2.0¹’¹⁸.0²’¹⁵.0⁵’¹⁴.0⁶’¹¹]tetracos-4-ene-11-carboxylic acid | PubChem[2] |
| CAS Number | 60657-41-2 | PubChem[2] |
| Molecular Formula | C₃₅H₅₂O₆ | PubChem[2] |
| Molecular Weight | 568.8 g/mol | PubChem[2] |
| Canonical SMILES | CC(=CC(=O)O[C@@H]1CC(C)(C)C[C@H]2[C@@]1(CC[C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@]46CC--INVALID-LINK--(OC6)O)C)C)C(=O)O)C | PubChem[2] |
| InChI Key | HGMVESCHSMFWDD-ZUQXEZLCSA-N | PubChem[2] |
Table 2: Physicochemical Data of Lantanilic Acid
| Property | Value | Method | Source |
| Physical State | Solid (Powder) | Not specified | BioCrick |
| Melting Point | Data not available | Not applicable | |
| Boiling Point | Data not available | Not applicable | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Not specified | BioCrick |
| logP (Octanol/Water) | 7.4 | Computed (XLogP3) | PubChem[2] |
| pKa | Data not available | Not applicable | |
| Hydrogen Bond Donors | 2 | Computed | PubChem[2] |
| Hydrogen Bond Acceptors | 6 | Computed | PubChem[2] |
| Rotatable Bond Count | 3 | Computed | PubChem[2] |
Experimental Protocols
This section details the methodologies for the isolation and characterization of Lantanilic acid, as well as general protocols for determining key physicochemical properties for which specific experimental data for this compound are not yet available.
Isolation and Purification of Lantanilic Acid from Lantana camara
The following protocol is based on a published method for the successful isolation of Lantanilic acid.
3.1.1. Plant Material Collection and Preparation
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Collect fresh leaves of Lantana camara.
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Wash the leaves thoroughly with distilled water to remove any debris.
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Oven-dry the leaves at a controlled temperature of 45°C.
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Grind the dried leaves into a coarse powder using a suitable grinding apparatus.
3.1.2. Extraction
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Soak approximately 22 g of the dried leaf powder in 100% ethyl acetate.
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Concentrate the resulting extract using a rotary evaporator at 45°C to obtain the crude extract.
3.1.3. Chromatographic Purification
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Subject the crude ethyl acetate extract to column chromatography.
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Use a silica gel 60 (230-400 mesh) column with dimensions of approximately 40 cm in length and 5 cm in internal diameter.
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Perform isocratic elution with a solvent system of n-hexane and ethyl acetate in an 80:20 ratio.
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Collect fractions of 100 ml each and monitor by thin-layer chromatography (TLC) to pool fractions containing Lantanilic acid.
Structural Characterization
The identity and purity of the isolated Lantanilic acid can be confirmed by spectroscopic methods.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should be acquired in deuterated chloroform. Key characteristic signals for Lantanilic acid include six three-proton singlets for the tertiary methyl groups (at approximately δ 0.76, 0.86, 0.94, 0.98, 1.01, and 1.14 ppm), a multiplet for the olefinic proton H-2' (around δ 5.56 ppm), and two three-proton doublets for the β-methyl groups (at approximately δ 1.83 and 2.12 ppm).
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¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum in deuterated chloroform will show 36 carbon resonances. Notable signals include a carbonyl carbon at approximately δ 165.3 ppm and a carboxylic acid carbon at around δ 177.3 ppm. DEPT-135 experiments can be used to differentiate between methyl, methylene, and methine carbons.
3.2.2. Mass Spectrometry (MS)
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Mass spectral analysis should be performed to confirm the molecular weight of the isolated compound, which is expected to be 568.8 g/mol .
General Protocol for Melting Point Determination
While an experimental melting point for Lantanilic acid is not currently published, the following standard procedure using a Mel-Temp apparatus can be employed.
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Ensure the Lantanilic acid sample is completely dry.
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Finely powder a small amount of the sample.
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Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube into the heating block of the Mel-Temp apparatus.
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Heat the block rapidly to about 20°C below the expected melting point (a preliminary rapid run can be performed to estimate this).
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Decrease the heating rate to 1-2°C per minute.
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Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range represents the melting point.
General Protocol for pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. The following is a general protocol for its determination.
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Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
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Prepare a solution of Lantanilic acid of known concentration (e.g., 1 mM) in a suitable co-solvent system if insolubility in water is an issue.
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Adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) with a standard acid solution (e.g., 0.1 M HCl).
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Titrate the solution with a standardized base (e.g., 0.1 M NaOH), adding small, precise volumes.
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Record the pH after each addition of the titrant, allowing the reading to stabilize.
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Continue the titration until the pH reaches the basic range (e.g., pH 11-12).
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Plot the pH values against the volume of titrant added to generate a titration curve.
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The pKa can be determined from the pH at the half-equivalence point of the titration curve.
Visualizations
Experimental Workflow for Isolation and Characterization of Lantanilic Acid
The following diagram illustrates the logical flow of the experimental procedures described for obtaining and verifying Lantanilic acid.
Caption: Workflow for the isolation and characterization of Lantanilic acid.
Conclusion
This technical guide provides a consolidated resource on the physicochemical properties of Lantanilic acid. While key experimental data such as melting point and pKa are yet to be reported in the literature, the provided protocols offer a clear path for their determination. The detailed methodology for isolation and structural elucidation serves as a valuable tool for researchers aiming to work with this promising natural product. Further investigation into the physicochemical and biological properties of Lantanilic acid is warranted to fully explore its therapeutic potential.
